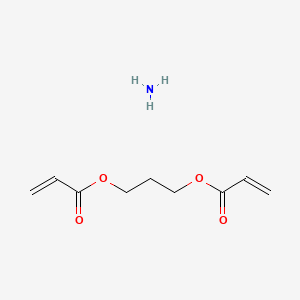
3-(Prop-2-enoyloxy)propyl prop-2-enoate amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Prop-2-enoyloxy)propyl prop-2-enoate amine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple acrylate groups, making it highly reactive and suitable for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-enoyloxy)propyl prop-2-enoate amine typically involves the esterification of glycerol with acrylic acid. The reaction is carried out under controlled conditions, often using a catalyst to enhance the reaction rate. The process involves the following steps:
Esterification: Glycerol is reacted with acrylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
3-(Prop-2-enoyloxy)propyl prop-2-enoate amine undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form polymers with desirable properties.
Addition Reactions: It can participate in addition reactions with nucleophiles and electrophiles.
Substitution Reactions: The acrylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Addition Reactions: Reagents like hydrogen bromide (HBr) or sodium hydroxide (NaOH) are commonly used.
Substitution Reactions: Conditions such as elevated temperatures and the presence of catalysts like palladium on carbon (Pd/C) are employed.
Major Products Formed
Polymers: The polymerization of this compound results in the formation of cross-linked polymers with high mechanical strength and thermal stability.
Addition Products: The addition reactions yield various derivatives depending on the reagents used.
科学研究应用
3-(Prop-2-enoyloxy)propyl prop-2-enoate amine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of advanced polymers and copolymers.
Biology: The compound is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is investigated for its potential use in creating biocompatible coatings for medical devices.
Industry: The compound is utilized in the production of adhesives, coatings, and sealants due to its excellent adhesive properties.
作用机制
The mechanism of action of 3-(Prop-2-enoyloxy)propyl prop-2-enoate amine involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups in the compound react with initiators to form free radicals, which then propagate the polymerization process. This results in the formation of a three-dimensional polymer network with enhanced mechanical and thermal properties.
相似化合物的比较
Similar Compounds
Glycerol triacrylate: Similar in structure but with three acrylate groups attached to glycerol.
Pentaerythritol tetraacrylate: Contains four acrylate groups attached to a pentaerythritol backbone.
Uniqueness
3-(Prop-2-enoyloxy)propyl prop-2-enoate amine is unique due to its specific arrangement of acrylate groups, which imparts distinct reactivity and properties. Its ability to form highly cross-linked polymers makes it particularly valuable in applications requiring high mechanical strength and thermal stability.
属性
分子式 |
C9H15NO4 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
azane;3-prop-2-enoyloxypropyl prop-2-enoate |
InChI |
InChI=1S/C9H12O4.H3N/c1-3-8(10)12-6-5-7-13-9(11)4-2;/h3-4H,1-2,5-7H2;1H3 |
InChI 键 |
XZIIVEOUOGNYLA-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCCCOC(=O)C=C.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753185.png)
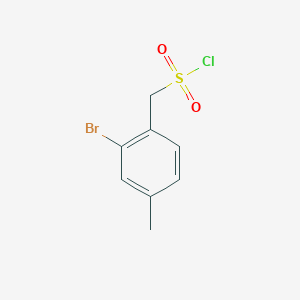
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11753188.png)
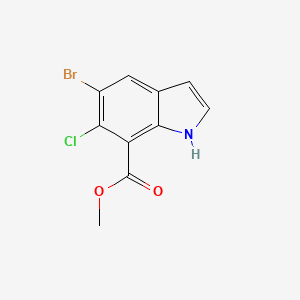
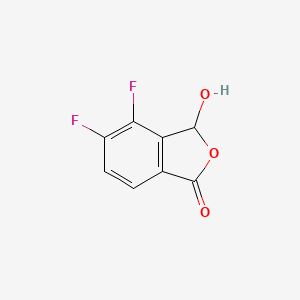

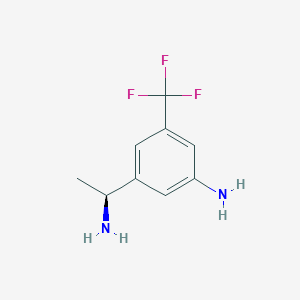
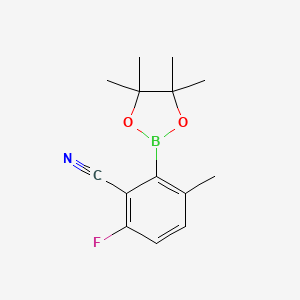
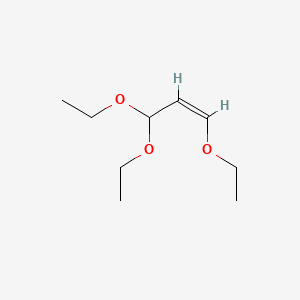


![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(hexyl)amine](/img/structure/B11753235.png)
![1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one](/img/structure/B11753237.png)
![1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B11753243.png)
